5-Bromo-3-ethyl-6-azaindole
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Overview
Description
5-Bromo-3-ethyl-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for drug discovery. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with a bromine atom at the 5th position and an ethyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethyl-6-azaindole typically involves the following steps:
Bromination: Starting with 2-aminopyridine, a bromination reaction is carried out to introduce a bromine atom at the 5th position.
Iodination: The brominated product undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine.
Sonogashira Coupling: This intermediate is then subjected to Sonogashira coupling with an alkyne to introduce the ethyl group at the 3rd position.
Cyclization: Finally, an intramolecular cyclization reaction is performed to form the azaindole ring system
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethyl-6-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the azaindole ring.
Coupling Reactions: The ethyl group at the 3rd position can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and cuprous iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azaindoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3-ethyl-6-azaindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azaindole derivatives, including this compound, are investigated for their potential as kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-azaindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various protein kinases, inhibiting their activity and affecting cellular signaling pathways.
Pathways Involved: By inhibiting protein kinases, this compound can interfere with cell proliferation, apoptosis, and other critical cellular processes
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
4-Bromo-6-azaindole: A structurally related compound with a bromine atom at the 4th position.
5-Bromo-2,3-dihydro-7-azaindole: A dihydro derivative with different electronic properties
Uniqueness: 5-Bromo-3-ethyl-6-azaindole is unique due to the presence of both a bromine atom and an ethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-3-ethyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3 |
InChI Key |
LNVFRJJERLTTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=CN=C(C=C12)Br |
Origin of Product |
United States |
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